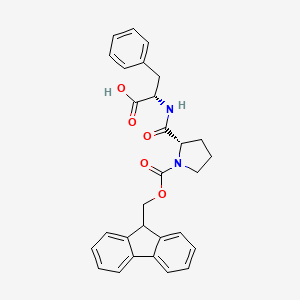

Fmoc-Pro-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

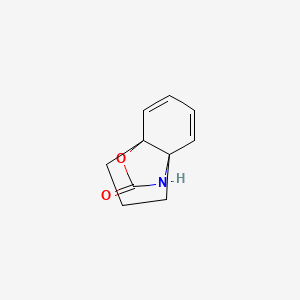

“Fmoc-Pro-Phe-OH” is a compound that involves the combination of Fmoc-Pro-OH and Fmoc-Phe-OH . Fmoc-Pro-OH is easily dissolved in DMF or NMP . It has compelling utility in peptide synthesis, key to peptide-based drug manufacturing and bioactive compound production .

Synthesis Analysis

The synthesis of Fmoc-Pro-OH involves extraction with diethyl ether and dichloromethane, followed by drying using anhydrous sodium sulfate. The result is Fmoc-Pro-OH as a white solid in a 95% yield . The Fmoc protection of phenylalanine by Fmoc-OPhth predictably avoided anthranilic acid and Fmoc-Ant-OH formation to give Fmoc-Phe-OH .

Molecular Structure Analysis

The molecular structure of Fmoc-Pro-Phe-OH can be inferred from the structures of Fmoc-Pro-OH and Fmoc-Phe-OH .

Chemical Reactions Analysis

Fmoc-Pro-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed by treatments with a variety of primary or secondary amines .

Physical And Chemical Properties Analysis

Fmoc-Pro-OH is a white to light yellow crystal powder . More specific physical and chemical properties can be found in the Certificate of Analysis .

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

Fmoc-Pro-Phe-OH is commonly used in the synthesis of peptides, particularly for introducing proline and phenylalanine residues into peptide chains. It allows for the specific modification of peptides, including labeling or conjugation to other molecules, which is crucial for studying peptide function and structure .

Cyclic Peptides Production

This compound is also instrumental in the synthesis of cyclic peptides. These peptides are notable for their stability and efficacy as therapeutics, making them a significant focus in pharmaceutical research .

Nanomedicine Applications

The Phe-Phe motif, which includes Fmoc-Pro-Phe-OH, has a range of applications in nanomedicine. It’s used in drug delivery systems, biomaterials, and as part of new therapeutic paradigms due to its ability to form self-assembled nanostructures .

Photoresponsive Supramolecular Hydrogels

Fmoc-Pro-Phe-OH can be co-assembled into hydrogels with photoresponsive properties. These hydrogels have potential applications in controlled drug release and tissue engineering .

Antimicrobial Hydrogels

The compound has been used to create antimicrobial peptide hydrogels. These hydrogels can encapsulate photosensitizers and serve as delivery vehicles, combining the antimicrobial properties of the peptides with the therapeutic effects of photodynamic therapy .

Mecanismo De Acción

Target of Action

The primary target of Fmoc-Pro-Phe-OH is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-Pro-Phe-OH operates by protecting the amine group during peptide synthesis . The Fmoc group is introduced to the amine group of the amino acid, forming a stable amide bond that prevents undesired side reactions during peptide bond formation . This protection is temporary and can be removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Pro-Phe-OH is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The pharmacokinetics of Fmoc-Pro-Phe-OH are largely determined by its role in peptide synthesisInstead, its utility lies in its ability to be introduced and removed from the amino acid under specific conditions, facilitating the synthesis of complex peptides .

Result of Action

The primary result of Fmoc-Pro-Phe-OH’s action is the successful synthesis of peptides. By temporarily protecting the amine group, it allows for the controlled formation of peptide bonds, enabling the creation of complex peptide structures . After its removal, the resulting peptide is free to interact with its environment, potentially exerting biological effects depending on its structure .

Action Environment

The action of Fmoc-Pro-Phe-OH is influenced by several environmental factors. The introduction and removal of the Fmoc group are dependent on the pH of the solution, with the group being rapidly removed by base . The choice of solvent can also impact the efficacy of the Fmoc group, with certain solvents being more suitable for its introduction and removal . Furthermore, the stability of Fmoc-Pro-Phe-OH can be affected by temperature, with recommended storage temperatures being 2-8°C .

Safety and Hazards

Direcciones Futuras

Future directions for Fmoc-Pro-Phe-OH could involve its use in peptide synthesis for biomedical applications. For example, Fmoc-derivatized cationic hexapeptides have been proposed as scaffolds for bioprinting applications . Another study reported the use of Fmoc-FF and cationic peptides for potential applications in tissue engineering .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLLIQSZNKOVSQ-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Pro-Phe-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

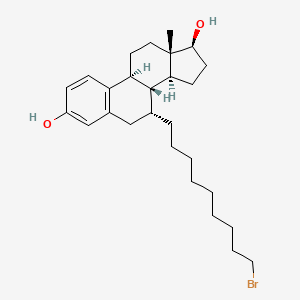

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)

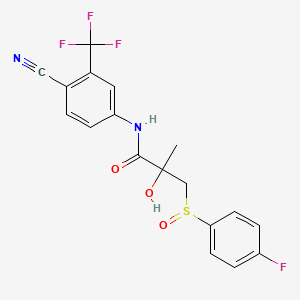

![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)

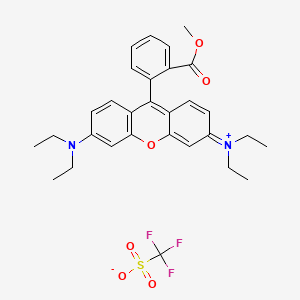

![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/no-structure.png)

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)